

An In-depth Technical Guide to the Spectroscopic Data and Characterization of Byakangelicin

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Compound of Interest

Compound Name: *Byakangelicin*

Cat. No.: *B7822983*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicin is a naturally occurring furanocoumarin found predominantly in the roots of plants from the *Angelica* genus, such as *Angelica dahurica*.^[1] It has garnered significant interest within the scientific community due to its potential pharmacological activities, including its role as an aldose reductase inhibitor, suggesting therapeutic applications in conditions like diabetic cataracts.^[1] A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **Byakangelicin** and detailed experimental protocols for its characterization.

Chemical Structure and Properties

- IUPAC Name: 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g]chromen-7-one
- Molecular Formula: $C_{17}H_{18}O_7$
- Molecular Weight: 334.32 g/mol

Spectroscopic Data

The structural elucidation of **Byakangelicin** has been achieved through various spectroscopic techniques. The following sections summarize the key data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furanocoumarin scaffold of **Byakangelicin** gives rise to characteristic absorption bands.

Table 1: UV-Vis Spectroscopic Data for **Byakangelicin**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
Methanol	221, 265, 310	Data not available	General furanocoumarin data
Ethanol	220, 266, 311	Data not available	General furanocoumarin data

Note: Specific molar absorptivity values for **Byakangelicin** are not readily available in the cited literature. The absorption maxima are characteristic of the furanocoumarin chromophore.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 2: IR Spectroscopic Data for **Byakangelicin** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H stretching (hydroxyl groups)
~2970	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (lactone)
~1620, ~1580	Medium	C=C stretching (aromatic/furan)
~1450	Medium	C-H bending (aliphatic)
~1270	Strong	C-O stretching (aryl ether)
~1130	Strong	C-O stretching (alcohol)

Note: The exact peak positions and intensities may vary slightly between samples and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for **Byakangelicin** (DMSO-d₆, 600 MHz)[2]

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.38-7.39	m	H-5
6.25	d ($J=9.6$ Hz)	H-6
8.15	d ($J=2.4$ Hz)	H-2'
7.10	d ($J=2.4$ Hz)	H-3'
4.16	s	4-OCH ₃
4.30	m	H-1" ^a
4.15	m	H-1" ^b
3.75	m	H-2"
1.15	s	3"-CH ₃
1.12	s	3"-CH ₃

Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. J values represent coupling constants in Hertz.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectroscopic Data for **Byakangelicin**

Chemical Shift (δ , ppm)	Assignment
160.5	C-7
149.5	C-9
145.0	C-2'
144.8	C-4
139.5	C-5a
114.5	C-5
112.8	C-8a
112.5	C-6
106.5	C-3'
99.8	C-4a
77.5	C-2"
72.0	C-1"
70.8	C-3"
61.2	4-OCH ₃
26.0	3"-CH ₃
25.8	3"-CH ₃

Note: Assignments are based on typical chemical shifts for furanocoumarins and may require further 2D NMR experiments for definitive confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 5: Mass Spectrometry Data for **Byakangelicin**

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI-Positive	335.1128	275, 247, 219, 189

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic characterization of **Byakangelicin**.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **Byakangelicin** in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL).
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum from 200 to 400 nm against a solvent blank.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). If a standard with a known concentration and purity is available, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):^[3]
 - Thoroughly grind 1-2 mg of the **Byakangelicin** sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.^[3]
 - Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.^[3]

- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

NMR Spectroscopy

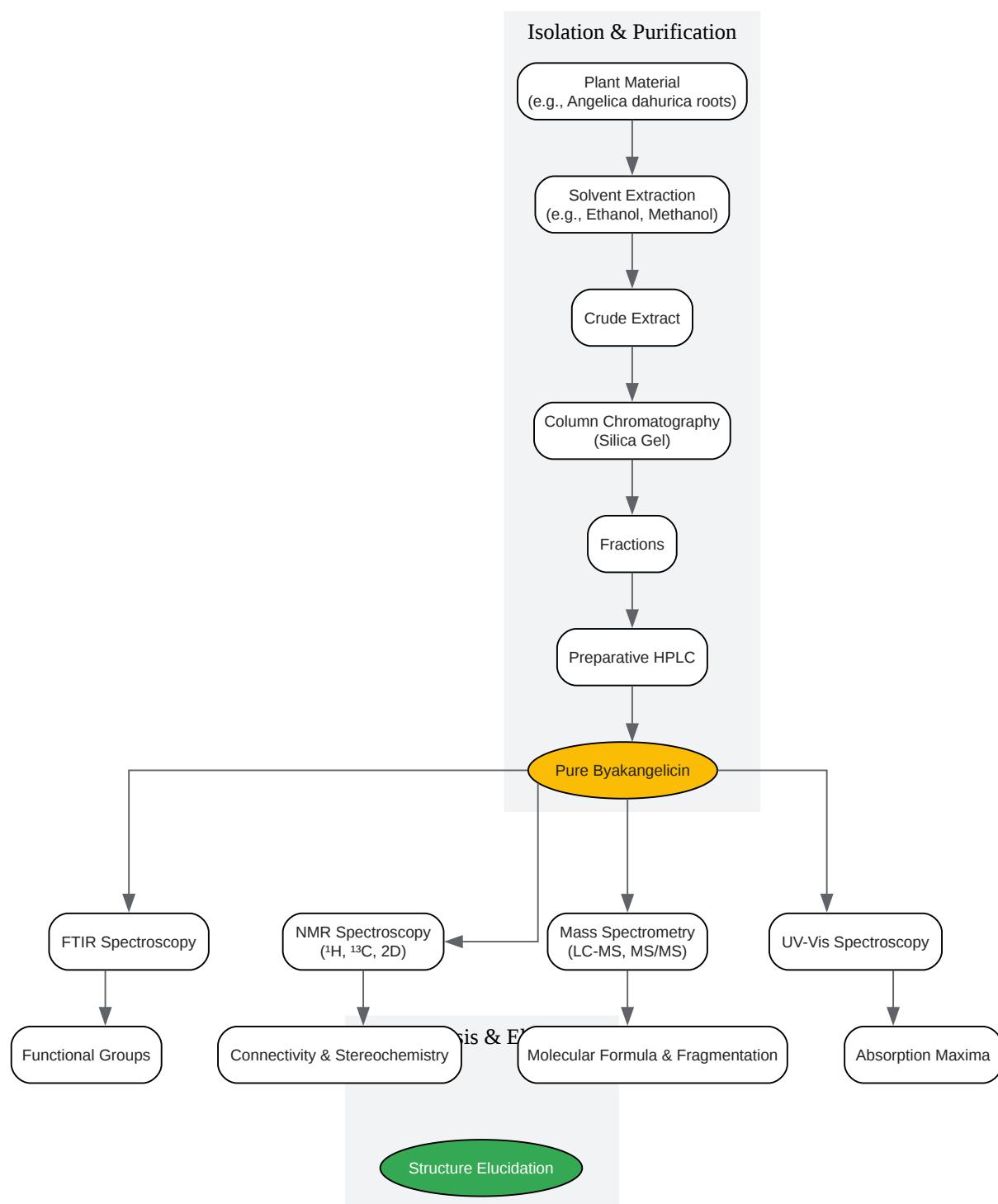
- Sample Preparation: Dissolve approximately 5-10 mg of **Byakangelicin** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.[\[1\]](#)[\[2\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.
 - 2D NMR (Optional but Recommended): Experiments such as COSY, HSQC, and HMBC can be performed to aid in the definitive assignment of proton and carbon signals.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ^1H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and with the aid of 2D NMR data.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Byakangelicin** (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode).
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass measurement and fragmentation studies.[4][5]
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$).
 - Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to study the fragmentation pattern.
- Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose a fragmentation pathway based on the observed fragment ions to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Byakangelicin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Byakangelicin**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Byakangelicin**. The tabulated data and detailed experimental protocols offer a practical framework for researchers, scientists, and drug development professionals working with this promising natural product. The application of these spectroscopic techniques is essential for confirming the identity and purity of **Byakangelicin**, which is a critical step in any further pharmacological or clinical investigation.

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